2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its imidazo[1,2-a]pyridine core, which is fused with a fluorophenyl group. The presence of the fluorine atom enhances its biological activity and stability, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known for their diverse biological activities, which can be attributed to their interaction with various biological targets .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical processes due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
The molecular weight of the compound is 21222 , which is within the optimal range for drug-like properties, potentially suggesting good bioavailability.
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold are known to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that the compound is a solid , which could influence its stability and storage conditions.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine belongs, have been used in various branches of chemistry .
Cellular Effects
Some related compounds have shown inhibitory effects on COX-1 and COX-2 enzymes, which play a role in converting arachidonic acid to inflammatory mediators .
Molecular Mechanism
It is known that related compounds can inhibit COX-1 and COX-2 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with 4-fluorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of α-bromo-4-fluoroacetophenone and 2-aminopyridine in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can modify the imidazo[1,2-a]pyridine core.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines with different functional groups that can be further utilized in drug development .
Scientific Research Applications
2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including inflammation and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a methylsulfonyl group instead of a fluorine atom.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine: Contains a chlorine atom instead of fluorine.
2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-amine: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine enhances its lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVXYJZNORLRPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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